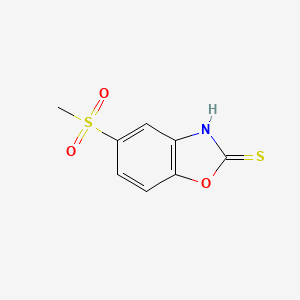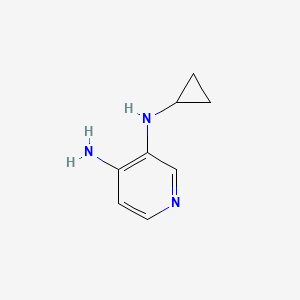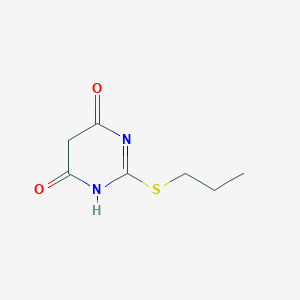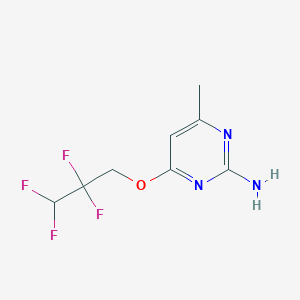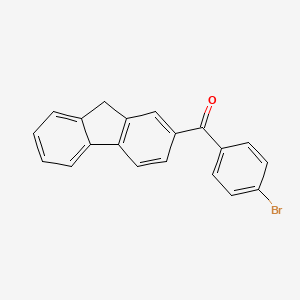
(4-bromophenyl)(9H-fluoren-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(9H-fluoren-2-yl)methanone is an organic compound with the molecular formula C20H13BrO It is characterized by the presence of a bromophenyl group and a fluorenyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(9H-fluoren-2-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-fluorenylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)(9H-fluoren-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The fluorenyl group can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Substituted this compound derivatives.
Reduction: (4-Bromophenyl)(9H-fluoren-2-yl)methanol.
Oxidation: Fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)(9H-fluoren-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Wirkmechanismus
The mechanism of action of (4-bromophenyl)(9H-fluoren-2-yl)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorenyl group can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenyl)phenylmethanone: Similar structure but lacks the fluorenyl group.
(4-Chlorophenyl)(9H-fluoren-2-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(4-Methylphenyl)(9H-fluoren-2-yl)methanone: Similar structure with a methyl group instead of bromine.
Uniqueness
(4-Bromophenyl)(9H-fluoren-2-yl)methanone is unique due to the presence of both bromophenyl and fluorenyl groups, which confer distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the fluorenyl group provides rigidity and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
4742-36-3 |
|---|---|
Molekularformel |
C20H13BrO |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
(4-bromophenyl)-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C20H13BrO/c21-17-8-5-13(6-9-17)20(22)15-7-10-19-16(12-15)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2 |
InChI-Schlüssel |
GVNHOJQTVWBORS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)
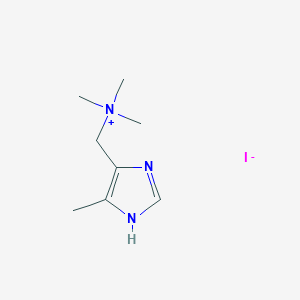
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)
![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)
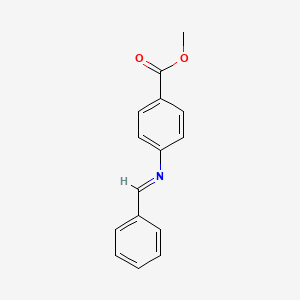
![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)
